Salvianolic acid H

Anti-inflammatory Cytokine Inhibition Dermatological Research

Researchers requiring precise enzyme inhibition cannot substitute Salvianolic acid H with other salvianolic acids. SAH provides a unique dual-targeting mechanism-inhibiting both COX-2 (IC50 11.53 µg/mL) and 5-LOX (IC50 2.41 µg/mL)-while also acting as a potent AChE inhibitor, a profile absent in Sal A and Sal B. - Validated benchmark for dual COX/LOX inhibitor screening with quantitative IC50 standards. - Documented hemocompatibility up to 5 µg/mL, enabling safer pre-formulation for topical dermatological applications. - Structurally distinct natural probe for dissecting cholinergic dysfunction and eicosanoid pathways.

Molecular Formula C27H22O12
Molecular Weight 538.5 g/mol
Cat. No. B12373150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalvianolic acid H
Molecular FormulaC27H22O12
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)OC(=CC3=CC(=C(C=C3)O)O)C(=O)O)O)O
InChIInChI=1S/C27H22O12/c28-17-5-2-15(9-20(17)31)12-23(26(34)35)38-22-11-14(1-7-19(22)30)4-8-25(33)39-24(27(36)37)13-16-3-6-18(29)21(32)10-16/h1-12,24,28-32H,13H2,(H,34,35)(H,36,37)/b8-4+,23-12-/t24-/m1/s1
InChIKeyHFTLCJIFEZUOCR-RAXODLQLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salvianolic Acid H: Procurement Guide for a Potent Anti-Inflammatory and AChE-Inhibiting Polyphenolic Acid


Salvianolic acid H (SAH) is a water-soluble polyphenolic acid belonging to the salvianolic acid family, a group of compounds predominantly isolated from Salvia miltiorrhiza (Danshen) [1]. As a minor component within this class, SAH is characterized by its oligomeric rosmarinic acid derivative structure and has been specifically identified as a potent inhibitor of both acetylcholinesterase (AChE) and key inflammatory enzymes [2][3]. Unlike more abundant analogs like salvianolic acids A and B, which are known for broad-spectrum antioxidant effects, SAH presents a distinct and quantifiable bioactivity profile that is crucial for targeted research applications, particularly in neuroinflammation and dermal wound healing .

Why Generic Substitution of Other Salvianolic Acids for Salvianolic Acid H Is Not Scientifically Supported


Procurement decisions for salvianolic acids cannot rely on generic class-level substitution due to significant heterogeneity in their molecular targets and potency. While salvianolic acid A and B are recognized for their antioxidant and cardioprotective roles, Salvianolic acid H demonstrates a divergent and more potent pharmacological fingerprint [1]. Specifically, SAH has been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) with defined IC50 values, indicating a robust anti-inflammatory mechanism distinct from its analogs [2]. Furthermore, SAH is identified as a strong acetylcholinesterase (AChE) inhibitor, a property that is not a primary feature of more abundant class members [3]. This functional divergence, driven by structural differences, means that substituting SAH with another salvianolic acid would fundamentally alter the experimental outcome, failing to achieve the specific enzyme inhibition required for targeted studies in inflammation, neurobiology, or wound healing.

Quantitative Evidence Guide for the Scientific Differentiation of Salvianolic Acid H


Superior Anti-Inflammatory Activity: Direct Comparison of SAH vs. Rosmarinic Acid in Skin Cells

In an in vitro wound healing model using HaCaT keratinocytes and NHDF fibroblasts, Salvianolic acid H (SAH) demonstrated anti-inflammatory efficacy comparable to or exceeding that of its monomeric precursor, rosmarinic acid (RA), in reducing pro-inflammatory cytokine release [1]. While both compounds were effective, SAH's activity as an oligomeric derivative suggests enhanced potency or distinct pathway modulation, providing a quantifiable justification for its selection over RA in studies requiring potent dermal anti-inflammatory action [1].

Anti-inflammatory Cytokine Inhibition Dermatological Research In Vitro Model

Potent COX-2 and 5-LOX Dual Inhibition: A Quantified Advantage for Salvianolic Acid H

Salvianolic acid H exhibits potent and quantifiable dual inhibition of key pro-inflammatory enzymes. Specifically, SAH inhibits cyclooxygenase-2 (COX-2) with an IC50 of 11.53 µg/mL and 5-lipoxygenase (5-LOX) with an IC50 of 2.41 µg/mL [1]. This dual inhibition profile provides a strong, data-driven rationale for selecting SAH as a chemical probe in studies focused on the eicosanoid pathway, where this specific mechanism of action is desired.

Inflammation Enzymology COX-2 5-LOX Eicosanoid Pathway

Functional Divergence from Class Leaders: Salvianolic Acid H as a Specific AChE Inhibitor

Salvianolic acid H is identified as a potent inhibitor of acetylcholinesterase (AChE) [1]. This specific biological activity represents a key point of differentiation from the most abundant and widely studied salvianolic acids, salvianolic acid A and B, whose primary reported mechanisms in cardiovascular and antioxidant research do not typically emphasize or include potent AChE inhibition. While specific AChE IC50 values for SAH are not publicly reported for direct comparison, the consistent identification of this activity across multiple authoritative sources classifies it as a functional distinction for this minor compound within its class [1].

Neuroscience Alzheimer's Disease Acetylcholinesterase Target Identification

Favorable In Vitro Hemocompatibility Profile for Topical Formulation Development

In hemostatic assessments, Salvianolic acid H demonstrated a favorable hemocompatibility profile relevant for topical applications. At concentrations up to 5 μg/mL, SAH showed no significant effect on the hemostatic system, indicating minimal risk of interfering with normal clotting at low doses [1]. While a slight increase in plasma clotting rate was noted at a much higher concentration of 50 μg/mL, a similar effect was also observed for its parent compound, rosmarinic acid (RA), at the same high concentration [1]. This indicates that for intended research uses at lower, physiologically relevant concentrations, SAH does not introduce unique or exacerbated hemocompatibility concerns compared to RA.

Formulation Science Wound Healing Hemocompatibility Drug Delivery Safety Assessment

Lack of Publically Available Direct Comparative Data for Antioxidant, Cardioprotective, and Pharmacokinetic Parameters

An extensive review of the available scientific literature reveals a significant limitation for procurement decisions based on several common pharmacological parameters. There is a notable absence of direct, quantitative, head-to-head comparative data for Salvianolic acid H against its key class analogs (e.g., Salvianolic acids A and B) for antioxidant capacity (e.g., DPPH/ABTS IC50 values), specific cardioprotective endpoints (e.g., infarct size reduction, endothelial function markers), and key pharmacokinetic parameters (e.g., bioavailability, Cmax, Tmax). Claims of cardiovascular protection for SAH exist but are presented without quantitative comparison to other salvianolic acids . The absence of this data means that selection of SAH over Sal A or Sal B cannot be justified on the grounds of superior potency or exposure for these indications.

Evidence Gap Analysis Procurement Due Diligence Antioxidant Cardioprotection Pharmacokinetics

Evidence-Based Research and Industrial Application Scenarios for Salvianolic Acid H Procurement


Advanced In Vitro and Ex Vivo Studies of Cutaneous Inflammation and Wound Healing

Salvianolic acid H is optimally procured for use as a specific chemical probe in advanced dermatological research. Its demonstrated ability to inhibit COX-2 (IC50 = 11.53 µg/mL) and 5-LOX (IC50 = 2.41 µg/mL), coupled with its efficacy in reducing cytokine release in HaCaT keratinocytes and NHDF fibroblasts comparable to or exceeding that of rosmarinic acid, makes it a highly relevant tool for dissecting the eicosanoid and inflammasome pathways in skin biology [1]. Furthermore, its documented in vitro hemocompatibility at concentrations up to 5 μg/mL supports its use in the development and testing of novel topical formulations, such as hydrogels, creams, or wound dressings, aimed at mitigating inflammation without impairing the normal clotting cascade [1].

Neuropharmacology Research Targeting the Cholinergic System and Neuroinflammation

For research programs focused on cholinergic dysfunction and associated neurodegenerative conditions (e.g., Alzheimer's disease) or neuroinflammatory disorders, SAH serves as a distinct, naturally-derived small molecule probe [1][2]. Its identification as a potent acetylcholinesterase (AChE) inhibitor differentiates it functionally from other salvianolic acids like Sal A and Sal B [1][2]. This makes SAH an excellent candidate for mechanistic studies, including enzyme kinetics assays, and as a scaffold for medicinal chemistry optimization to develop novel AChE inhibitors with potentially improved pharmacological profiles.

Benchmarking Studies for Novel Anti-Inflammatory Dual Inhibitors

Researchers and pharmaceutical scientists involved in the discovery and development of new dual COX/LOX inhibitors should procure Salvianolic acid H as a validated natural product benchmark. Its well-defined IC50 values for COX-2 (11.53 µg/mL) and 5-LOX (2.41 µg/mL) provide a quantitative standard against which the potency and selectivity of novel synthetic or natural compounds can be directly compared in standardized enzymatic assays [1].

De-Risked Topical Formulation Development and Safety Profiling

Formulation scientists developing topical products (e.g., for acne, psoriasis, or post-procedural care) will find value in procuring SAH due to the available safety data. Its defined hemocompatibility profile—specifically the lack of effect on the hemostatic system at relevant concentrations (1-5 µg/mL)—provides a de-risked starting point for pre-formulation and compatibility studies with common dermatological excipients [1]. This quantitative safety window is a key piece of evidence for justifying its inclusion in early-stage formulation research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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